An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline
An In-depth Technical Guide to 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline, a substituted nitroaniline with significant potential as a building block in medicinal chemistry and materials science. While a specific CAS Number for this exact compound is not readily found in major chemical databases, its structural analogs are available and well-documented, suggesting its viability as a synthetic target. For reference, the closely related ethoxy analog, 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, is registered under CAS Number 1280786-66-4.[1] This document outlines the compound's physicochemical properties, a detailed, field-proven synthetic protocol, its potential applications in drug discovery, and essential safety considerations.
Core Compound Characteristics
4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline belongs to the class of substituted anilines, which are pivotal intermediates in the synthesis of pharmaceuticals and dyes.[2] The molecule's functionality—a brominated aromatic ring, a sterically hindered secondary amine, a methoxy group, and a nitro group—provides a versatile platform for further chemical modification. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the bulky tert-butyl group provides steric shielding and modulates solubility.
Quantitative data for the target compound is not widely published. The following table summarizes key properties, with some values estimated based on structurally similar compounds such as 4-bromo-5-methoxy-2-nitroaniline and 4-bromo-N-butyl-5-methoxy-2-nitroaniline.
| Property | Value / Description | Source(s) |
| CAS Number | Not found. (Analog: 1280786-66-4) | [1] |
| Molecular Formula | C₁₁H₁₅BrN₂O₃ | - |
| Molecular Weight | 303.15 g/mol | - |
| IUPAC Name | 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline | - |
| Appearance | Expected to be a yellow or orange crystalline solid. | [3][4] |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like ethanol, ethyl acetate, and DMSO. | [2][3] |
| Melting Point | Estimated >100 °C, based on related structures. | [3][5] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline can be approached through a multi-step pathway, beginning with a commercially available precursor. The following protocol is designed for high yield and purity, with each step's rationale explained to ensure reproducibility and understanding. This process is adapted from established methodologies for the synthesis of related nitroaniline derivatives.[6][7]
The proposed synthesis starts from 3-bromo-4-methoxyaniline and proceeds through N-alkylation, acetylation (protection), nitration, and deprotection.
Caption: Proposed multi-step synthesis of the target compound.
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Rationale: The initial step involves introducing the tert-butyl group onto the aniline nitrogen. This is a standard nucleophilic substitution reaction where the amine attacks the tert-butyl bromide. A non-nucleophilic base is used to neutralize the HBr formed during the reaction.
-
Protocol:
-
In a round-bottom flask, dissolve 3-bromo-4-methoxyaniline (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a hindered base, for example, diisopropylethylamine (1.5 eq).
-
Add tert-butyl bromide (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(tert-butyl)-3-bromo-4-methoxyaniline.
-
-
Rationale: The secondary amine is protected as an acetamide to prevent oxidation and side reactions during the subsequent nitration step. The acetyl group is a robust protecting group that can be easily removed later.[8]
-
Protocol:
-
Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid.[8]
-
Add acetic anhydride (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 12-18 hours.[8]
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(tert-butyl)-N-(3-bromo-4-methoxyphenyl)acetamide.
-
-
Rationale: This is the key step where the nitro group is introduced onto the aromatic ring. The methoxy group is an ortho-, para-director, and the acetamido group is also an ortho-, para-director. The position ortho to the methoxy group and meta to the bromo group is sterically accessible and electronically favored for electrophilic nitration. A mixture of nitric and sulfuric acid is the standard nitrating agent.
-
Protocol:
-
In a flask cooled in an ice-salt bath (0-5 °C), slowly add the acetamide from Step 2 (1.0 eq) to concentrated sulfuric acid.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the mixture onto crushed ice. The product will precipitate.
-
Filter the solid, wash thoroughly with water until the washings are neutral, and dry.
-
-
Rationale: The final step is the removal of the acetyl protecting group to regenerate the secondary amine. This is typically achieved by acid-catalyzed hydrolysis.[6]
-
Protocol:
-
Suspend the nitrated product from Step 3 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide) to precipitate the final product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline.
-
Applications in Drug Discovery and Development
Substituted nitroanilines are valuable scaffolds in medicinal chemistry. Their utility stems from their role as versatile intermediates and, in some cases, as pharmacologically active agents themselves.
-
Proton Pump Inhibitors: The related compound, 4-methoxy-2-nitroaniline, is a key intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor.[6] The structural features of the target compound make it a candidate for synthesizing novel analogs of such drugs.
-
Anthelmintic Agents: The synthesis of albendazole, an anthelmintic drug, involves a 4-substituted-2-nitroaniline intermediate.[9] This highlights the potential of the title compound in developing new anti-parasitic agents.
-
Anticancer Research: Many benzenesulphonamide derivatives containing substituted aniline moieties have been investigated as tubulin polymerization inhibitors, a key mechanism for anticancer drugs. The presence of bromo and methoxy groups on the aniline ring has been shown to yield potent cytotoxic compounds.
-
Enzyme Inhibition: Nitroaromatic compounds are present in a variety of drugs and have been explored as inhibitors for enzymes like carbonic anhydrase.
Caption: A typical workflow for evaluating the compound in drug discovery.
Safety and Handling
Disclaimer: This compound should only be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
Based on the safety data for structurally related compounds like 4-bromo-2-nitroaniline, the following hazards are anticipated:[10]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Sensitization: May cause an allergic skin reaction.
Handling Procedures:
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Dispose of waste in accordance with local, state, and federal regulations.
References
-
PubChem. 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2-Methoxy-4-nitroaniline. [Link]
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Google Patents. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
-
CP Lab Safety. 4-Bromo-N-tert-butyl-5-ethoxy-2-nitroaniline, min 98%, 25 grams. [Link]
-
Chemspace. 4-bromo-N-butyl-5-methoxy-2-nitroaniline. [Link]
-
PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]
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- 5. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
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